

Physical and chemical properties of tert-Butyl (2-iodopyridin-4-yl)carbamate

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Compound of Interest

Compound Name: *tert-Butyl (2-iodopyridin-4-yl)carbamate*

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A Comprehensive Technical Guide to tert-Butyl (2-iodopyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-iodopyridin-4-yl)carbamate is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a reactive iodine atom at the 2-position and a Boc-protected amine at the 4-position on the pyridine ring, makes it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The presence of the iodo group allows for facile participation in various palladium-catalyzed cross-coupling reactions, while the Boc protecting group provides a stable yet readily cleavable handle for further functionalization of the amino group. This guide provides an in-depth overview of the physical and chemical properties, a representative synthesis protocol, and the synthetic utility of this versatile compound.

Physical and Chemical Properties

The physical and chemical properties of **tert-Butyl (2-iodopyridin-4-yl)carbamate** have been primarily determined through computational methods, with experimental data for some related

isomers providing additional context.

Core Physical and Chemical Data

Property	Value	Source
Molecular Formula	<chem>C10H13IN2O2</chem>	PubChem CID: 24229174 [1]
Molecular Weight	320.13 g/mol	PubChem CID: 24229174
Appearance	Expected to be a solid at room temperature	Inferred from related compounds
Solubility	Expected to be soluble in organic solvents like THF, dichloromethane, and ethyl acetate	Inferred from related compounds [2]
XLogP3	2.4	PubChem CID: 24229174
Hydrogen Bond Donor Count	1	PubChem CID: 24229174
Hydrogen Bond Acceptor Count	3	PubChem CID: 24229174
Rotatable Bond Count	3	PubChem CID: 24229174

Spectroscopic Data (Predicted)

Spectrum Type	Predicted Data
¹ H NMR	Characteristic signals for the tert-butyl group (singlet around 1.5 ppm) and aromatic protons on the pyridine ring.
¹³ C NMR	Signals for the carbonyl carbon (around 155 ppm), aromatic carbons (120-160 ppm), and the tert-butyl group (around 28 and 80 ppm).[2]
IR Spectroscopy	Characteristic peaks for C=O stretching (around 1700 cm ⁻¹) and N-H stretching.[2]
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight.[2]

Experimental Protocols

While a specific experimental protocol for the synthesis of **tert-Butyl (2-iodopyridin-4-yl)carbamate** is not readily available in the searched literature, a representative procedure can be proposed based on established methods for the synthesis of similar iodopyridine derivatives. The following protocol describes a two-step process involving the protection of 4-aminopyridine followed by ortho-iodination.

Synthesis of tert-Butyl (pyridin-4-yl)carbamate (Intermediate)

- Reaction Setup: To a solution of 4-aminopyridine in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, add a base such as triethylamine or pyridine.
- Boc Protection: Slowly add di-tert-butyl dicarbonate (Boc₂O) to the stirred solution at room temperature.
- Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

- **Workup:** Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure **tert-Butyl (pyridin-4-yl)carbamate**.

Synthesis of **tert-Butyl (2-iodopyridin-4-yl)carbamate**

- **Reaction Setup:** In a flame-dried, multi-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve **tert-Butyl (pyridin-4-yl)carbamate** in anhydrous tetrahydrofuran (THF).
- **Lithiation:** Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to effect ortho-lithiation at the 2-position of the pyridine ring.
- **Iodination:** After stirring at low temperature for a specified time, add a solution of iodine in THF dropwise to the reaction mixture.
- **Reaction Monitoring and Quenching:** Continue stirring at low temperature and monitor the reaction by TLC. Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume excess iodine, followed by water.
- **Workup and Purification:** Allow the mixture to warm to room temperature and extract with an organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product, **tert-Butyl (2-iodopyridin-4-yl)carbamate**, can be purified by silica gel column chromatography.

Chemical Reactivity and Applications

The primary synthetic utility of **tert-Butyl (2-iodopyridin-4-yl)carbamate** stems from the reactivity of the 2-iodo substituent on the pyridine ring. This moiety makes the compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the construction of carbon-carbon and carbon-heteroatom bonds.

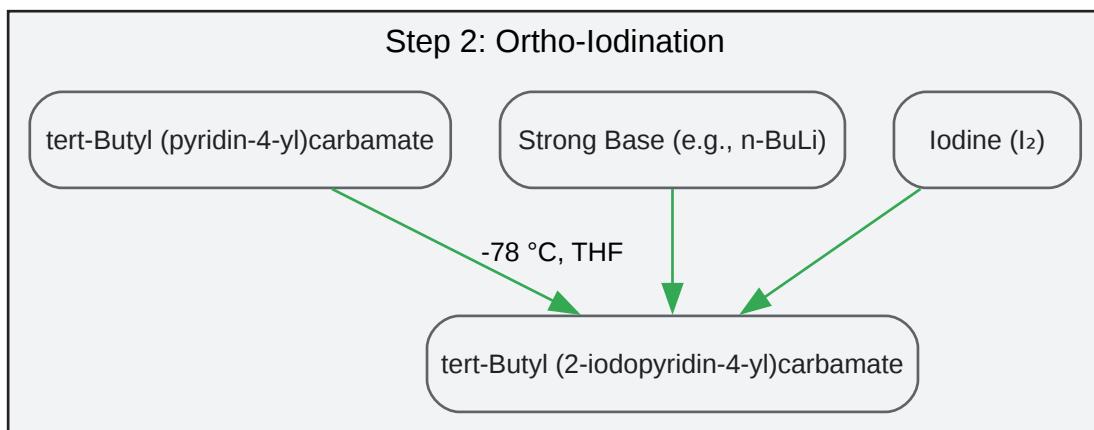
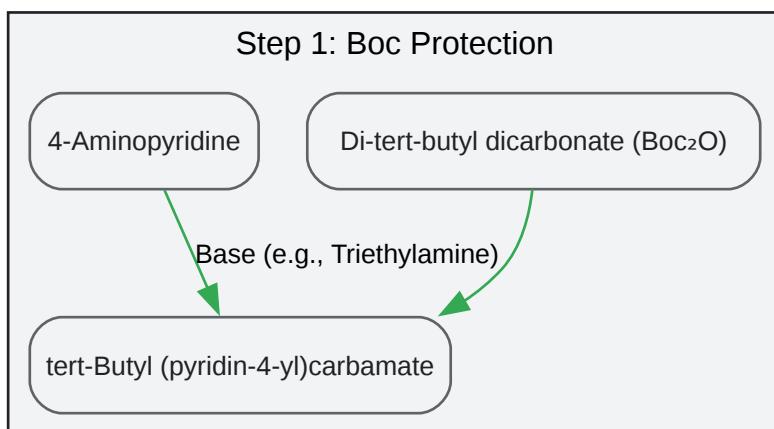
Suzuki-Miyaura Cross-Coupling Reaction

A key application of this compound is in the Suzuki-Miyaura cross-coupling reaction, where it can be coupled with a wide range of boronic acids or their esters to introduce diverse substituents at the 2-position of the pyridine ring. This reaction is a cornerstone in the synthesis of complex organic molecules, including many pharmaceutical agents.[3][4]

Visualizations

Experimental Workflow for the Synthesis of **tert-Butyl (2-iodopyridin-4-yl)carbamate**

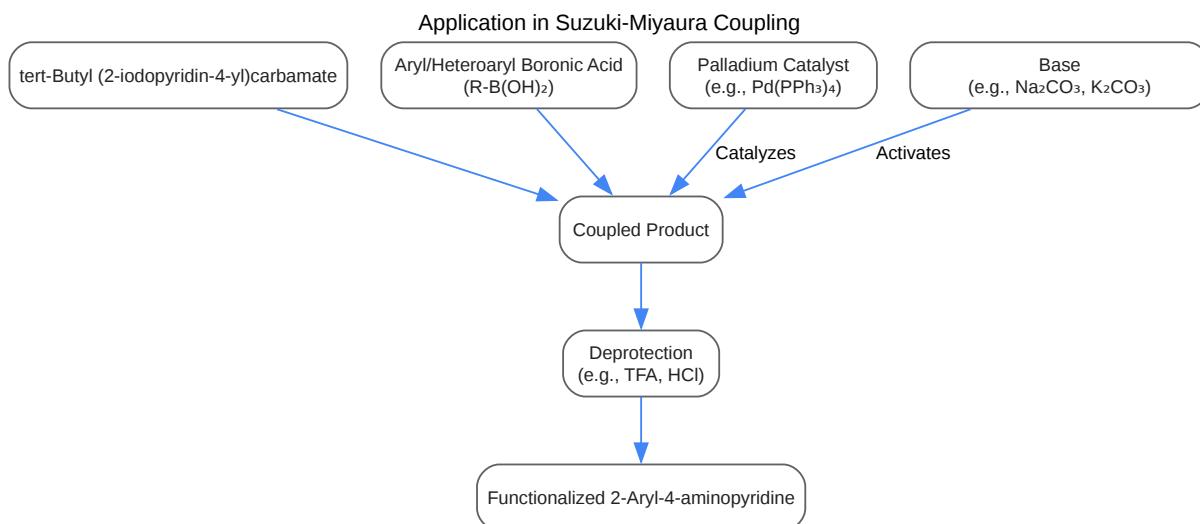
Synthesis Workflow



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Caption: Proposed two-step synthesis of the target compound.

Logical Relationship: Utility in Suzuki-Miyaura Cross-Coupling



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Caption: Synthetic utility in palladium-catalyzed cross-coupling.

Conclusion

tert-Butyl (2-iodopyridin-4-yl)carbamate is a strategically important synthetic intermediate. Its value lies in the orthogonal reactivity of its functional groups: the 2-iodo group serves as a versatile handle for the introduction of molecular complexity via cross-coupling reactions, while the Boc-protected 4-amino group allows for subsequent modifications. This combination makes it a highly sought-after building block for the construction of diverse molecular scaffolds, particularly in the fields of drug discovery and medicinal chemistry. Further experimental validation of its physical properties and reactivity is warranted to fully exploit its synthetic potential.

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References

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